molecular formula C9H18N2O2 B053679 Tert-butyl 2-aminopyrrolidine-1-carboxylate CAS No. 121537-94-8

Tert-butyl 2-aminopyrrolidine-1-carboxylate

Cat. No. B053679
CAS RN: 121537-94-8
M. Wt: 186.25 g/mol
InChI Key: CPLOPRLMGUANHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-aminopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is also known by several synonyms, including Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate and 2-(Aminomethyl)-1-N-Boc-pyrrolidine .


Synthesis Analysis

The synthesis of Tert-butyl 2-aminopyrrolidine-1-carboxylate has been reported in the literature. One method involves starting from L-aspartic acid to synthesize optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate . The reaction conditions were optimized in each step, and the procedure could be useful for industrial preparation .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-aminopyrrolidine-1-carboxylate can be represented by the InChI code: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3 .

Scientific Research Applications

Intermediate in Organic Synthesis

Tert-butyl 2-aminopyrrolidine-1-carboxylate can serve as an intermediate in the synthesis of a wide range of organic compounds . It can be used in the production of various pharmaceuticals, agrochemicals, and other fine chemicals.

Pharmaceutical Research

This compound is often used in the development of new drugs . Its structure allows it to be incorporated into a variety of different molecules, potentially leading to new therapeutic agents.

3. Synthesis of Amino Acids and Peptides Tert-butyl 2-aminopyrrolidine-1-carboxylate can be used in the synthesis of amino acids and peptides . These are crucial components of proteins and play a key role in biological processes.

Chiral Resolution

The compound can be used in chiral resolution, a process that separates enantiomers . This is particularly important in pharmaceutical research, where the biological activity of a drug can depend on its chirality.

Catalyst in Chemical Reactions

Tert-butyl 2-aminopyrrolidine-1-carboxylate can act as a catalyst in certain chemical reactions . Its structure can stabilize reactive intermediates, speeding up the reaction process.

Material Science

In material science, this compound could potentially be used in the development of new materials with unique properties .

properties

IUPAC Name

tert-butyl 2-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLOPRLMGUANHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647440
Record name tert-Butyl 2-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-aminopyrrolidine-1-carboxylate

CAS RN

121537-94-8
Record name tert-Butyl 2-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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